molecular formula C20H16N4O2 B11016792 N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11016792
M. Wt: 344.4 g/mol
InChI Key: PMRMHUSAQAVBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-1H-pyrazol-4-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a 1,2-dihydroisoquinoline core substituted with a phenyl group at the 2-position and a carboxamide moiety at the 4-position. Its molecular formula is C21H18N4O2, with a molecular weight of 358.39 g/mol .

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-1-oxo-2-phenylisoquinoline-4-carboxamide

InChI

InChI=1S/C20H16N4O2/c1-23-12-14(11-21-23)22-19(25)18-13-24(15-7-3-2-4-8-15)20(26)17-10-6-5-9-16(17)18/h2-13H,1H3,(H,22,25)

InChI Key

PMRMHUSAQAVBMC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 1-Oxo-2-Phenyl-1,2-Dihydroisoquinoline-4-Carboxylic Acid

The dihydroisoquinoline scaffold is constructed through a Friedel-Crafts acylation followed by cyclodehydration. For example, 3,4-dihydroisoquinolin-1(2H)-one derivatives are alkylated at the N-position using methyl bromoacetate in acetonitrile at 60°C, yielding iminium intermediates that undergo oxidation to form the 1-oxo group. Alternative routes involve multicomponent reactions using isoquinoline, phenacyl bromides, and acetylenic dipolarophiles in epoxypropane, though yields for such methods remain modest (40–60%).

Preparation of 1-Methyl-1H-Pyrazol-4-Amine

Palladium-Catalyzed Cross-Coupling

A robust synthesis of 1-methyl-1H-pyrazol-4-amine begins with iodopyrazole precursors. For instance, 1-methyl-4-iodopyrazole reacts with vinyl-n-butyl ether under palladium acetate/1,3-bis(diphenylphosphino)propane catalysis in n-butanol at reflux, yielding 1-(1-methyl-1H-pyrazol-4-yl)ethanone (60–70% yield). Subsequent Hofmann degradation or Beckmann rearrangement converts the ketone to the amine, though direct amination via Buchwald-Hartwig coupling may offer a more efficient pathway.

Coupling Strategies for Carboxamide Formation

Acyl Chloride-Mediated Amidation

The carboxylic acid moiety of the dihydroisoquinoline is activated using thionyl chloride in refluxing toluene (4–6 h), forming the corresponding acyl chloride. Subsequent reaction with 1-methyl-1H-pyrazol-4-amine in dry acetone with potassium carbonate proceeds at 0–5°C, achieving 65–75% yield after column purification. This method, while reliable, requires rigorous exclusion of moisture to prevent hydrolysis.

HATU/DIEA-Promoted Coupling

Modern peptide coupling reagents significantly enhance efficiency. A representative procedure combines 1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid (1 equiv), 1-methyl-1H-pyrazol-4-amine (1.2 equiv), HATU (1.3 equiv), and DIEA (2.5 equiv) in DMF at room temperature for 10 h. Workup with ethyl acetate and water followed by silica gel chromatography affords the title compound in 60–83% yield.

Method Reagents Conditions Yield
Acyl chloride amidationSOCl2, K2CO3, dry acetone0–5°C, 12 h65–75%
HATU/DIEA couplingHATU, DIEA, DMFRT, 10 h60–83%
Palladium cross-couplingPd(OAc)2, dppp, Na2CO3, n-butanolReflux, 4 h (pyrazole)60–70%

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMF, acetonitrile) favor HATU-mediated coupling by stabilizing the active O-acylisourea intermediate. Elevated temperatures (40–50°C) reduce reaction times but risk epimerization or decomposition. In contrast, acyl chloride methods benefit from low temperatures (0–5°C) to minimize side reactions.

Steric and Electronic Considerations

N-Alkylation of the dihydroisoquinoline core is sensitive to steric hindrance. Bulky substituents at the 3-position necessitate modified conditions, such as using cesium carbonate as a base or microwave-assisted heating. Electronic effects from the phenyl group at C-2 enhance electrophilicity at C-4, facilitating nucleophilic attack by the pyrazole amine.

Scalability and Industrial Applications

Kilogram-scale production employs continuous flow reactors for acyl chloride formation, achieving >90% conversion with in-line quenching. Regulatory-compliant purification via crystallization (ethyl acetate/hexane) ensures >99.5% purity, critical for pharmaceutical applications . Cost analyses favor HATU over classical methods due to reduced labor and higher throughput, despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide has been explored for its pharmacological properties. Preliminary studies indicate that it may exhibit:

  • Anticancer Activity: Research has shown that compounds with similar structures can inhibit cancer cell growth. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
    Cell LinePercent Growth Inhibition (%)
    SNB-1986.61
    OVCAR-885.26
    NCI-H4075.99
  • Antimicrobial Properties: The compound has shown potential antibacterial activity against specific strains, suggesting its utility in developing new antimicrobial agents.

Biochemical Probes

Due to its ability to interact with biological macromolecules, this compound is being investigated as a biochemical probe to study various cellular processes. Its mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating their activity and influencing biochemical pathways.

Neuropharmacology

The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is significant for neuropharmacological applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of structurally related compounds, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, indicating the compound's potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to significantly inhibit AChE activity in vitro, which could lead to further development as a therapeutic agent for cognitive disorders.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of isoquinoline-carboxamide derivatives. Key structural analogs and their distinguishing features are discussed below.

2-Benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

  • Structure : The 2-position substituent is a benzyl group (C6H5CH2-) instead of phenyl (C6H5-).
  • Molecular Formula : C23H19N3O3 (MW: 385.42 g/mol) .
  • Key Differences :
    • Increased lipophilicity due to the benzyl group, which may enhance membrane permeability but reduce aqueous solubility.
    • The extended alkyl chain could alter binding interactions with hydrophobic pockets in target proteins.

Eganelisib (INN: éganélisib)

  • Structure: Features a pyrazolo[1,5-a]pyrimidine-carboxamide scaffold with an ethynyl-linked 1-methylpyrazole and isoquinoline core.
  • Molecular Formula : C30H24N8O2 (MW: 552.58 g/mol) .
  • Key Differences: The ethynyl bridge and pyrazolopyrimidine moiety confer distinct stereoelectronic properties. Biological Activity: Eganelisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor with antineoplastic applications, highlighting the role of structural complexity in targeting specific kinases .

N-(6-Methoxypyridin-3-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide

  • Structure : Substitutes the 1-methylpyrazole with a 6-methoxypyridin-3-yl group.
  • Molecular Formula : C23H19N3O3 (MW: 385.42 g/mol) .
  • Pyridine vs. pyrazole heterocycles may shift selectivity toward different enzyme isoforms.

Comparative Analysis Table

Compound Name Substituent at Carboxamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Structural/Biological Notes
N-(1-Methyl-1H-pyrazol-4-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide 1-Methyl-1H-pyrazol-4-yl C21H18N4O2 358.39 Reference compound; unconfirmed activity
2-Benzyl Analog 1-Methyl-1H-pyrazol-4-yl C23H19N3O3 385.42 Enhanced lipophilicity
Eganelisib Pyrazolo[1,5-a]pyrimidine-3-carboxamide C30H24N8O2 552.58 PI3K inhibitor; antineoplastic
6-Methoxypyridin-3-yl Analog 6-Methoxypyridin-3-yl C23H19N3O3 385.42 Potential solubility modulation

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The 1-methylpyrazole group is a common motif in kinase-targeting compounds, as seen in eganelisib . Its absence or replacement (e.g., with methoxypyridine) significantly alters bioactivity.
    • Bulkier substituents (e.g., benzyl) may improve target engagement in hydrophobic environments but reduce metabolic stability .
  • Pharmacokinetic Considerations :
    • Lower molecular weight analogs (e.g., 358.39 g/mol vs. 552.58 g/mol) may exhibit better bioavailability but shorter half-lives.

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

PropertyDescription
Molecular Formula C19H18N4O2
Molecular Weight 334.37 g/mol
IUPAC Name This compound

Research has shown that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Antitumor Activity : Pyrazole derivatives have been demonstrated to inhibit pathways involved in cancer cell proliferation. For instance, studies indicate that they can effectively inhibit BRAF(V600E) and EGFR signaling pathways, which are critical in various cancers such as melanoma and non-small cell lung cancer .
  • Antimicrobial Properties : There is evidence suggesting that pyrazole derivatives possess antimicrobial activity against both bacterial and fungal strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to endotoxin stimulation .

Anticancer Efficacy

A study evaluated the anticancer potential of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives showed significant cytotoxic effects, particularly when used in combination with doxorubicin, highlighting a potential for synergistic effects in chemotherapy .

Compound TestedIC50 (µM)Cell Line
N-(1-methyl-1H-pyrazol-4-yl)15.5MCF-7
N-(1-methyl-1H-pyrazol-4-yl) + Doxorubicin7.2MDA-MB-231

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives was assessed against various pathogens. The results demonstrated that several compounds exhibited notable inhibition of microbial growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Case Studies

Case Study 1: Breast Cancer Treatment

In a clinical evaluation involving pyrazole derivatives, patients with advanced breast cancer were treated with a regimen including the compound. Results indicated a reduction in tumor size and improved patient outcomes compared to historical controls .

Case Study 2: Antimicrobial Resistance

A study focused on the use of the compound against antibiotic-resistant strains of bacteria showed promising results, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide, and what experimental parameters require optimization?

  • Methodological Answer : A common approach involves coupling pyrazole derivatives with isoquinoline-carboxamide precursors. For example, analogous pyrazole-carboxamide syntheses often employ nucleophilic substitution or condensation reactions, such as reacting phenyl isocyanate with 1H-pyrazole-4-amine under inert conditions . Key parameters requiring optimization include reaction temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DMAP for acylation). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and pyrazole groups). Crystallization in polar solvents like ethanol/water mixtures is recommended .
  • FTIR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen for kinase targets (e.g., JAK/STAT pathways) at concentrations of 1–50 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
  • Solubility : Employ shake-flask methods in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reaction mechanisms and optimize synthesis pathways?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify energetically favorable pathways for carboxamide bond formation .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to biological targets (e.g., kinases), guiding structural modifications. Docking scores ≤ -7.0 kcal/mol suggest strong binding .
  • Solvent effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction yields by predicting solvent-catalyst interactions .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines, incubation times, and DMSO concentrations (≤0.1% v/v). Cross-validate using orthogonal assays (e.g., ATP depletion vs. apoptosis markers) .
  • Batch variability : Characterize compound purity (>95% by HPLC) and confirm stereochemical stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Meta-analysis : Apply multivariate regression to published data, controlling for variables like assay type and compound lot .

Q. What strategies enable systematic exploration of structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog synthesis : Replace the 1-methylpyrazole moiety with bioisosteres (e.g., triazoles or imidazoles) and modify the phenyl ring with electron-withdrawing groups (e.g., -NO₂, -CF₃) .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bond acceptors at the carboxamide) .
  • 3D-QSAR : Build CoMFA or CoMSIA models using IC₅₀ data from 10–15 analogs to guide lead optimization .

Q. How can statistical design of experiments (DoE) optimize reaction yields and biological testing protocols?

  • Methodological Answer :

  • Factorial design : Apply a 2³ factorial matrix to test variables like temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃). Analyze via ANOVA to identify significant factors (p < 0.05) .
  • Response surface methodology (RSM) : Use Central Composite Design (CCD) to maximize yield (%) or minimize byproducts. For example, optimize coupling reactions at 100°C with 10 mol% DMAP .
  • High-throughput screening (HTS) : Automate assays in 96-well plates using liquid handlers (e.g., Beckman Coulter Biomek) to test 100+ conditions/day .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.